Ratan Singh,
Dheeraj Rathore
PMID: 31629906
DOI:
10.1016/j.ecoenv.2019.109789
Abstract
Dye azulene and heavy metal chromium are two different types of persistent toxic compounds present in textile effluent. These compounds contaminate the soil and harm plant productivity during unchecked disposal of textile effluent to the farm soil. Environmental and safety concerns associated with crops, soil, and human health encourage the exploration of biological tools to control the issue. We hereby propose the application of biosurfactant (lipopeptide) to reduce the toxic effects of azulene and chromium in plants. Results of the study indicated that the augmentation of biosurfactant with azulene and chromium promoted seed germination, plant biomass, specific leaf weight (SLW), chlorophyll content, protein content, soluble sugar and ascorbic acid concentration in cultivars of wheat and chilli. Decreasing the level of proline under biosurfactant augmentation further confirms the reduction of oxidative stress caused by azulene and chromium amendment. The results indicated that lipopeptide biosurfactant could be an effective biological tool to reduce the toxic effect of persistent substances in soil, thus maintaining soil health and sustainable agriculture.
Ziwei Wang,
Na Zhou,
Jianqi Zhao,
Xin Zhang
PMID: 31880526
DOI:
Abstract
Overexpression of p-glycoprotein (p-gp) is the main cause of multidrug resistance and chemotherapy failure in leukemia. Sodium azulene sulfonate (SAS) was used to reverse the multidrug resistance of human leukemia adriamycin-resistant strain K562/A02, and the underlying mechanism was investigated. Human leukemia cell line K562 and drug-resistant cell line K562/A02 in logarithmic phase were used in this study. After 48 hours of treatment of K562/A02 cells with SAS, the intrinsic cytotoxicity of chlorogenic acid and its sensitivity to adriamycin (ADM) were determined with MTT assay. The degree of reversal was calculated. Using ADM accumulation and rhodamine 123 efflux experiments, the average fluorescence intensity of ADM and rhodamine 123 (Rh123) in chlorogenic acid-treated K562/A02 cells was determined flow cytometrically. The expressions of p-gp, t-Akt and p-Akt in K562/A02 cells were assayed using Western blotting. SAS had almost no cytotoxic effect, and the degree of inhibition was only about 20% at the highest concentration of 100 mu-M. The EC50 of MDR reversal by SAS was in the nano range (539±37nM), and it had a high selectivity index for normal cells (>185). The accumulation of ADM in drug-resistant cells was increased significantly after treatment with 1 and 5 mu-M SAS, while the efflux of Rh123 was significantly inhibited, suggesting that SAS reversed MDR by inhibiting p-gp function. Western blotting experiments showed that SAS downregulated the expression of p-gp by inhibiting PI3K/Akt signaling pathway. This contributed to the reversal of drug resistance.SAS effectively reverses multidrug resistance in vitro by inhibiting the function of p-gp in K562/A02 cells, through a mechanism involving downregulation of the P13K/Akt signaling pathway. Therefore, SAS may be a potential candidate drug for reversal of MDR.
Mostafa Gouda,
Meihu Ma,
Long Sheng,
Xiaole Xiang
PMID: 31554071
DOI:
10.1016/j.foodres.2019.108611
Abstract
This study was focused on the differences between three concentrations of four safe bio-active volatile terpenes and natural compounds (trans-cinnamaldehyde, thymol, menthol, and vanillin) on the egg yolk volatile components. In which, Headspace Solid phase Micro Extraction (HS-SPME) followed by GC/MS were used for volatiles analysis, and electronic nose (E-Nose) with 18 sensors was used for the aroma pattern. In the results, a total of 111 different volatile compounds were identified by using GC/MS. Some ketones, amines, nitro and organic acid compounds such as hexanone were significantly reduced after using these compounds. On the other hand, first principal components (PC1) of trans-cinnamaldehyde (0.1%) was decreased significantly (p < .05) to -4.8 ± 0.8, compared to the control with 4.3 ± 2.1. And, it increased benzaldehyde and nonanal peaks area significantly to 46.56 ± 14.46 and 9.22 ± 4.81 MPA. In menthol (0.1%), the content of d-limonene was decreased to 4.65 ± 0.49 MPA, compared to the control with 14.16 ± 4.95 MPA. On the other hand, by E-Nose, vanillin (0.1%) PC1 was decreased significantly to -4.48 ± 0.43. Moreover, thymol (0.1%) decreased hydrocarbon sensation to 0.448 ± 0.005. And, vanillin (0.1%) decreased hydrogen sulfide and ketones sensation to 0.169 ± 0.01 and 0.344 ± 0.01, respectively. In conclusion, this study is providing novel information to understand the effects of bio-active molecules on the biological fatty media volatility. Also, it explains how terpenes can protect egg yolk media from the unacceptable odor formation which results from the degradation of its lipids and proteins.
Mason D Hart,
John J Meyers Jr,
Zachary A Wood,
Toshinori Nakakita,
Jason C Applegate,
Nathan R Erickson,
Nikolay N Gerasimchuk,
Mikhail V Barybin
PMID: 33673291
DOI:
10.3390/molecules26040981
Abstract
Isocyanoazulenes (CNAz) constitute a relatively new class of isocyanoarenes that offers rich structural and electronic diversification of the organic isocyanide ligand platform. This article considers a series of 2-isocyano-1,3-X
-azulene ligands (X = H, Me, CO
Et, Br, and CN) and the corresponding zero-valent complexes thereof, [(OC)
Cr(2-isocyano-1,3-X
-azulene)]. Air- and thermally stable, X-ray structurally characterized 2-isocyano-1,3-dimethylazulene may be viewed as a non-benzenoid aromatic congener of 2,6-dimethyphenyl isocyanide (2,6-xylyl isocyanide), a longtime "workhorse" aryl isocyanide ligand in coordination chemistry. Single crystal X-ray crystallographic {Cr-CNAz bond distances}, cyclic voltametric {
(Cr
)},
C NMR {δ(
CN), δ(
CO)}, UV-vis {dπ(Cr) → pπ*(CNAz) Metal-to-Ligand Charge Transfer}, and FTIR {ν
, ν
, k
} analyses of the [(OC)
Cr(2-isocyano-1,3-X
-azulene)] complexes provided a multifaceted, quantitative assessment of the π-acceptor/σ-donor characteristics of the above five 2-isocyanoazulenes. In particular, the following inverse linear relationships were documented: δ(
CO
) vs. δ(
CN), δ(
CO
) vs. δ(
CN), and δ(
CO
) vs. k
force constant. Remarkably, the
electron withdrawing capability of the 2-isocyano-1,3-dicyanoazulene ligand rivals those of perfluorinated isocyanides CNC
F
and CNC
F
.
Ainoleena Turku,
Teppo O Leino,
Lasse Karhu,
Jari Yli-Kauhaluoma,
Jyrki P Kukkonen,
Erik A A Wallén,
Henri Xhaard
PMID: 30892823
DOI:
10.1002/cmdc.201900074
Abstract
We previously demonstrated the potential of di- or trisubstituted azulenes as ligands (potentiators, weak agonists, and antagonists) of the orexin receptors. In this study we investigated 27 1-benzoylazulene derivatives, uncovering seven potentiators of the orexin response on OX
and two weak dual orexin receptor agonists. For potentiators, replacement of the azulene scaffold by indole retained the activity of four out of six compounds. The structure-activity relationships for agonism and potentiation can be summarized into a bicyclic aromatic ring system substituted with two hydrogen-bond acceptors (1-position, benzoyl; 6-position, carboxyl/ester) within 7-8 Å of each other; a third acceptor at the 3-position is also well tolerated. The same pharmacophoric signature is found in the preferred conformations of the orexin receptor agonist Nag26 from molecular dynamics simulations. Subtle changes switch the activity between weak agonism and potentiation, suggesting overlapping binding sites.
Teerasak Damrongrungruang,
Nuaefah Kitchindaopat,
Patreeya Thanasothon,
Kriravee Theeranut,
Patcharaporn Tippayawat,
Chaiyapong Ruangsuwan,
Banyong Suwannee
PMID: 30381257
DOI:
10.1016/j.pdpdt.2018.10.015
Abstract
We aimed to investigate the effect of azulene on peripheral blood mononuclear cells (PBMCs) viability and singlet oxygen formation.
1 × 10
PBMCs were cultured in a 96-well plate in RPMI-1640 supplemented with 10% FBS (37 °C, 5% CO
) for 24 h. Each well was treated for 30 min with each azulene concentration between 0-500 μM and activated by a 625 ± 5 nm light emitting diode (power 20-23 mW) at energy densities of 0-200 J/cm
. MTT cell viability was recorded using a spectrophotometer at a 570 nm. 9,10-Dimethylanthracene (DMA) was utilized for the measurement of singlet oxygen, using a fluorescence spectrophotometer at 375 and 436 nm as the excitation and emission wavelengths, respectively. Optical density, relative fluorescence units were compared using one-way ANOVA and a post-hoc test. The correlation between the cell number and singlet oxygen amount was analyzed by the Spearman correlation test.
Azulene at all concentrations with 4.2 J/cm
light significantly induced singlet oxygen formation. 15 μM azulene with 4.2, 100, or 200 J/cm
light significantly reduced PBMC viability. The inverse relationship between the cell viability and singlet oxygen amount was observed.
An optimum azulene concentration + red light energy density decreased PBMC viability via singlet oxygen formation.
Lloyd C Murfin,
Simon E Lewis
PMID: 33445502
DOI:
10.3390/molecules26020353
Abstract
Azulene is a hydrocarbon isomer of naphthalene known for its unusual colour and fluorescence properties. Through the harnessing of these properties, the literature has been enriched with a series of chemical sensors and dosimeters with distinct colorimetric and fluorescence responses. This review focuses specifically on the latter of these phenomena. The review is subdivided into two sections. Section one discusses turn-on fluorescent sensors employing azulene, for which the literature is dominated by examples of the unusual phenomenon of azulene protonation-dependent fluorescence. Section two focuses on fluorescent azulenes that have been used in the context of biological sensing and imaging. To aid the reader, the azulene skeleton is highlighted in blue in each compound.
Erik Stempel,
Robert Franz-Xaver Kaml,
Nediljko Budisa,
Markus Kalesse
PMID: 29729984
DOI:
10.1016/j.bmc.2018.03.037
Abstract
The argyrins are a family of non-ribosomal peptides that exhibits different biological activities through only small structural changes. Ideally, a biologically active molecule can be tracked and observed in a variety of biological and clinical settings in a non-invasive manner. As a step towards this goal, we report here a chemical synthesis of unnatural deep blue amino acid β-(1-azulenyl)-l alanine with different fluorescence and photophysical properties, which allows a spectral separation from the native tryptophan signal. This might be especially useful for cell localization studies and visualizing the targeted proteins. In particular, the synthesis of β-(1-azulenyl)-l alanine was achieved through a Negishi coupling which proved to be a powerful tool for the synthesis of unnatural tryptophan analogs. Upon β-(1-azulenyl)-l alanine incorporation into argyrin C, deep blue octapeptide variant was spectrally and structurally characterized.
Lloyd C Murfin,
Maria Weber,
Sang Jun Park,
Won Tae Kim,
Carlos M Lopez-Alled,
Claire L McMullin,
Fabienne Pradaux-Caggiano,
Catherine L Lyall,
Gabriele Kociok-Köhn,
Jannis Wenk,
Steven D Bull,
Juyoung Yoon,
Hwan Myung Kim,
Tony D James,
Simon E Lewis
PMID: 31773957
DOI:
10.1021/jacs.9b09813
Abstract
Two-photon fluorescence microscopy has become an indispensable technique for cellular imaging. Whereas most two-photon fluorescent probes rely on well-known fluorophores, here we report a new fluorophore for bioimaging, namely azulene. A chemodosimeter, comprising a boronate ester receptor motif conjugated to an appropriately substituted azulene, is shown to be an effective two-photon fluorescent probe for reactive oxygen species, showing good cell penetration, high selectivity for peroxynitrite, no cytotoxicity, and excellent photostability.
Teppo O Leino,
Ainoleena Turku,
Jari Yli-Kauhaluoma,
Jyrki P Kukkonen,
Henri Xhaard,
Erik A A Wallén
PMID: 30077889
DOI:
10.1016/j.ejmech.2018.07.040
Abstract
A library of 70 000 synthetically accessible azulene-based compounds was virtually screened at the OX
receptor. Based on the results, a series of azulene derivatives was synthesized and the binding to and activation of both orexin receptor subtypes were assessed. Two most promising binders were determined to have inhibition constants in the 3-9 μM range and two other compounds showed weak OX
receptor agonism. Furthermore, three compounds exhibited a concentration-dependent potentiation of the response to orexin-A at the OX
but not the OX
receptors. Altogether this data opens new approaches for further development of antagonists, agonists, and potentiators of orexin response based on the azulene scaffold.